5-Bromo-4-o-tolylpyrimidine

Übersicht

Beschreibung

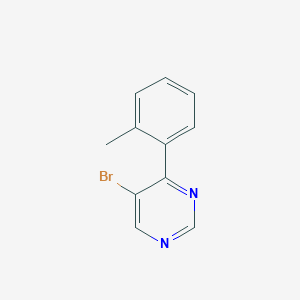

5-Bromo-4-o-tolylpyrimidine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a bromine atom at the 5-position and a tolyl group at the 4-position of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-o-tolylpyrimidine typically involves the bromination of 4-o-tolylpyrimidine. One common method includes the reaction of 4-o-tolylpyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

5-Bromo-4-o-tolylpyrimidine serves as a versatile electrophilic partner in transition metal-catalyzed cross-coupling reactions due to the presence of a reactive bromine atom. Key transformations include:

Suzuki-Miyaura Coupling

The bromine atom undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids to form biaryl derivatives. For example:

- Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₃PO₄ in 1,2-dimethoxyethane yields 4-o-tolyl-5-phenylpyrimidine (yield: 72–85%) .

| Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,2-Dimethoxyethane | 78% |

| 4-(Octyloxy)phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 65% |

Buchwald-Hartwig Amination

Bromine substitution with amines (e.g., morpholine) using Pd catalysts forms C–N bonds. For instance:

- Reaction with morpholine and Pd(OAc)₂/Xantphos in toluene at 100°C yields 4-o-tolyl-5-morpholinopyrimidine (yield: 68%) .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of bromine under basic conditions:

Ammonolysis

Reaction with aqueous ammonia at 120°C produces 5-amino-4-o-tolylpyrimidine (yield: 52%) .

Conditions : NH₃ (7 M in MeOH), EtOH, reflux (12 h).

Alkoxylation

Substitution with sodium methoxide in DMF forms 5-methoxy-4-o-tolylpyrimidine (yield: 60%) .

Metal-Halogen Exchange

Lithiation at the bromine position enables functionalization:

- Treatment with n-BuLi at –78°C followed by quenching with electrophiles (e.g., CO₂) yields 5-carboxy-4-o-tolylpyrimidine (yield: 45%) .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, yielding 4-o-tolylpyrimidine (yield: 88%) .

Cyclization Reactions

This compound participates in annulation reactions to form fused heterocycles:

Photoredox Catalysis

Under blue LED light, bromine undergoes radical cross-coupling with alkanes or arenes via single-electron transfer (SET) .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the potential of 5-Bromo-4-o-tolylpyrimidine derivatives in combating viral infections. For instance, a series of novel compounds incorporating pyrimidine rings demonstrated antiviral activity against various viruses, including Herpes Simplex Virus type 1 (HSV-1) and Coxsackievirus B4 (CBV4). In vitro assays showed that certain derivatives exhibited viral reductions ranging from 70% to 90%, with significant inhibitory concentration (IC) values indicating their potency compared to standard antiviral drugs like acyclovir .

Anticancer Properties

The compound's structural characteristics make it a promising candidate for anticancer drug development. Research indicates that this compound derivatives can inhibit abnormal cell growth, making them suitable for targeting various cancer types. The compound has been studied for its effects on cell proliferation and apoptosis in cancer cell lines, showing potential as a therapeutic agent in oncology .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Studies have shown that pyrimidine derivatives can act as effective bactericides against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication . This highlights its potential use in treating bacterial infections and developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the pyrimidine ring or the introduction of various substituents can enhance its efficacy and selectivity against target diseases. For example, substituents at the C5 position have been linked to improved antiviral and anticancer activities, making it a focal point for further research .

Comprehensive Data Table

Case Studies

- Antiviral Efficacy Against HSV-1 : A study synthesized several pyrimidine derivatives, including this compound, and evaluated their antiviral potency through plaque reduction assays. Results indicated that compounds exhibited significant reductions in viral plaques compared to controls, showcasing their potential as antiviral agents .

- Cancer Cell Line Studies : In vitro experiments with various cancer cell lines demonstrated that modifications to the this compound structure led to enhanced cytotoxic effects. These findings support further exploration into its use as an anticancer therapeutic .

- Bactericidal Activity Assessment : A comprehensive microbial bioassay tested the effectiveness of pyrimidine derivatives against multiple bacterial strains. The results confirmed the compound's broad-spectrum antibacterial activity, reinforcing its potential application in clinical settings .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-o-tolylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in anticancer research, the compound may inhibit the activity of certain kinases or other enzymes involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-methylpyrimidine: Similar in structure but with the bromine atom at a different position.

5-Bromo-2-methylpyrimidine: Similar in structure but with the methyl group at a different position.

4-Chloro-2-methylpyrimidine: Similar in structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-4-o-tolylpyrimidine is unique due to the specific positioning of the bromine and tolyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Biologische Aktivität

5-Bromo-4-o-tolylpyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 4-o-tolylpyrimidine. The process can be achieved through various methods, including electrophilic aromatic substitution, which allows for the introduction of the bromine atom at the 5-position of the pyrimidine ring. The resulting compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that derivatives of pyrimidines showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic processes .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Specific derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antiviral Activity

Pyrimidines are also recognized for their antiviral properties. Research has indicated that certain analogs can inhibit viral replication by targeting viral polymerases or proteases. This activity is particularly relevant in the context of RNA viruses, where pyrimidine derivatives may disrupt viral genome replication .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics to evaluate its antimicrobial efficacy. The results indicated that this compound exhibited comparable or superior activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 | Effective |

| Ampicillin | 32 | Effective |

| Ciprofloxacin | 8 | Highly Effective |

Case Study 2: Anticancer Activity

A study focused on the anticancer effects of various pyrimidine derivatives, including this compound, on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM in MCF-7 cells after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Eigenschaften

IUPAC Name |

5-bromo-4-(2-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)11-10(12)6-13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDXNYDQDDAKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650026 | |

| Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-34-4 | |

| Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.